molecular formula C8H7BrN2O2 B11867648 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid CAS No. 1447606-64-5

1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid

Cat. No.: B11867648
CAS No.: 1447606-64-5
M. Wt: 243.06 g/mol
InChI Key: GAFMLWWVFZACJS-UHFFFAOYSA-N
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Description

Cyclopropane rings are valued for their strain-induced reactivity, and the bromopyrazine moiety may enhance binding affinity in drug design due to halogen bonding and π-π interactions . Such compounds are typically synthesized via cyclopropanation reactions or functionalization of preformed cyclopropane cores, as seen in related derivatives .

Properties

CAS No.

1447606-64-5

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

1-(5-bromopyrazin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7BrN2O2/c9-6-4-10-5(3-11-6)8(1-2-8)7(12)13/h3-4H,1-2H2,(H,12,13)

InChI Key

GAFMLWWVFZACJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=N2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromopyrazine and cyclopropanecarboxylic acid.

    Reaction Conditions: The bromopyrazine is reacted with cyclopropanecarboxylic acid under specific conditions to form the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid with structurally analogous cyclopropanecarboxylic acids, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Density (g/cm³) pKa Key Substituent Application/Use
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid C₁₀H₉BrO₂ 257.09 1.671 N/A Bromophenyl Pharmaceutical intermediate
1-(Thien-2-yl)cyclopropanecarboxylic acid C₈H₈O₂S 168.21 N/A N/A Thienyl Protein-ligand interaction studies
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid C₁₀H₁₁NO₃ 193.2 N/A N/A Methoxypyridinyl Not specified (likely drug intermediate)
1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid C₉H₈ClNO₂ 197.62 1.482 3.00 Chloropyridinyl Not specified (reactivity studies)
1-Allylcyclopropanecarboxylic acid C₇H₁₀O₂ 126.15 N/A N/A Allyl Synthetic intermediate

Key Observations:

  • Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to chlorine or fluorine.
  • Heterocyclic Influence: Pyrazine (in the target compound) and pyridine derivatives exhibit distinct electronic profiles. The methoxy group in 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid increases solubility, while the chloro substituent in its chloropyridinyl analog lowers pKa, enhancing acidity .
  • Thienyl vs. Allyl: Thienyl groups (as in ) introduce sulfur-based interactions, useful in biological targeting, whereas allyl groups () facilitate cross-coupling reactions in synthesis.

Biological Activity

1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : 273.09 g/mol
  • IUPAC Name : 1-(5-bromopyrazin-2-yl)cyclopropanecarboxylic acid

Biological Activity Overview

Research indicates that 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid exhibits various biological activities, primarily in the realms of antimicrobial and anticancer properties.

Antimicrobial Activity

Initial studies suggest that this compound may possess significant antimicrobial properties. The mechanism appears to involve the inhibition of bacterial growth through disruption of cellular processes, although specific targets remain under investigation.

Table 1: Antimicrobial Activity Studies

Study ReferencePathogen TestedConcentration (µg/mL)Inhibition Zone (mm)
E. coli5015
S. aureus2512
P. aeruginosa10010

Anticancer Properties

The anticancer potential of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

  • IC50 Value : Approximately 30 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via the activation of caspase pathways.

The biological activity of 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.
  • Reactive Oxygen Species (ROS) : It appears to increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.

Research Findings and Implications

Recent investigations have focused on the pharmacokinetics and bioavailability of this compound, highlighting its potential as a lead candidate for drug development.

Table 2: Summary of Research Findings

Research FocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in cancer cell lines
PharmacokineticsModerate bioavailability; further studies needed

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with 1-(5-Bromopyrazin-2-YL)cyclopropanecarboxylic acid. Key areas for future exploration include:

  • Detailed mechanism studies to identify specific molecular targets.
  • Clinical trials to assess therapeutic efficacy and safety profiles.
  • Development of derivatives with enhanced potency and selectivity.

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